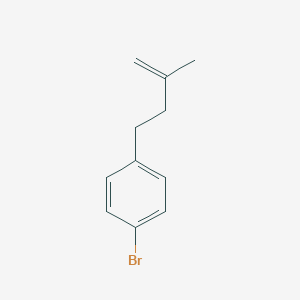

4-(4-Bromophenyl)-2-methyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXBHBGVJQTCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566943 | |

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-01-8 | |

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the target compound, 4-(4-Bromophenyl)-2-methyl-1-butene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering a plausible and scientifically sound approach to the preparation and analysis of this compound.

Synthesis

A robust and efficient synthesis of this compound can be achieved via a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The proposed two-step synthetic pathway involves the formation of a Grignard reagent from 1-bromo-4-(bromomethyl)benzene, followed by its reaction with acetone and subsequent acid-catalyzed dehydration.

Experimental Protocol

Step 1: Preparation of (4-Bromobenzyl)magnesium bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.[2] The flask is gently warmed under a stream of nitrogen.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask to cover the magnesium turnings. A solution of 1-bromo-4-(bromomethyl)benzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[1][3]

Step 2: Reaction with Acetone and Dehydration

-

Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Dehydration and Purification: The crude tertiary alcohol intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The final product, this compound, is purified by fractional distillation under reduced pressure.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.7 (s, 1H, =CH₂), ~4.6 (s, 1H, =CH₂), ~2.7 (s, 2H, Ar-CH₂), ~1.7 (s, 3H, CH₃). |

| ¹³C NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): ~145 (C=CH₂), ~140 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~112 (=CH₂), ~45 (Ar-CH₂), ~22 (CH₃). |

| IR | Predicted characteristic absorption bands (cm⁻¹): ~3080 (C-H stretch, alkene), ~2920 (C-H stretch, alkane), ~1650 (C=C stretch, alkene), ~1490 (C=C stretch, aromatic), ~880 (C-H bend, alkene, out-of-plane), ~1010 (C-Br stretch).[4][5] |

| Mass Spec. | Expected m/z values: [M]⁺ at 224/226 (due to Br isotopes), fragment ions corresponding to loss of methyl, propene, and bromophenyl groups. |

Logical Workflow and Diagrams

Synthesis Workflow

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Bromophenyl)-2-methyl-1-butene. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on established NMR principles and spectral data from analogous chemical structures. This document also outlines a standardized experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of its chemical structure and comparison with known NMR data for similar molecular fragments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.40 | Doublet | 2H | ~8.4 | Ar-H (ortho to Br) |

| ~7.05 | Doublet | 2H | ~8.4 | Ar-H (meta to Br) |

| ~4.75 | Singlet | 1H | - | =CH₂ (vinylic) |

| ~4.65 | Singlet | 1H | - | =CH₂ (vinylic) |

| ~2.70 | Triplet | 2H | ~7.6 | -CH₂-Ar |

| ~2.30 | Triplet | 2H | ~7.6 | -CH₂-C= |

| ~1.75 | Singlet | 3H | - | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145.0 | Quaternary | C= |

| ~140.5 | Quaternary | Ar-C (ipso to butene) |

| ~131.5 | Tertiary | Ar-CH (meta to Br) |

| ~130.5 | Tertiary | Ar-CH (ortho to Br) |

| ~120.0 | Quaternary | Ar-C (ipso to Br) |

| ~112.0 | Secondary | =CH₂ |

| ~40.0 | Secondary | -CH₂-C= |

| ~35.0 | Secondary | -CH₂-Ar |

| ~22.5 | Primary | -CH₃ |

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Sample Amount: Weigh approximately 5-10 mg of the solid compound or use 10-20 µL of a liquid sample.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial as the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.[1][2]

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Avoid any scratches or cracks on the tube as they can adversely affect the spectral quality.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended particles can lead to broadened spectral lines.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can also reference the spectra to the residual solvent peak.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Number of Scans (NS): 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be required for quaternary carbons.

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Logical Relationships in NMR Data

The following diagram illustrates the logical workflow from the chemical structure of this compound to the interpretation of its NMR spectral data.

Caption: Workflow from molecular structure to NMR spectral data interpretation.

References

Mass Spectrometry Analysis of 4-(4-Bromophenyl)-2-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 4-(4-Bromophenyl)-2-methyl-1-butene. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the anticipated fragmentation patterns based on established principles of mass spectrometry and data from structurally related molecules. The guide includes predicted quantitative data, a detailed experimental protocol, and visualizations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to exhibit characteristic features influenced by its aromatic bromo-substituent and the aliphatic alkene chain. The ionization of the molecule, typically through electron impact (EI), would lead to the formation of a molecular ion which then undergoes fragmentation.

Molecular Ion Peak

The molecular formula for this compound is C₁₁H₁₃Br. A key feature in the mass spectrum of a bromine-containing compound is the presence of two prominent peaks for the molecular ion, M+ and (M+2)+, which are separated by two mass-to-charge units (m/z).[1] This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] The calculated monoisotopic mass for C₁₁H₁₃⁷⁹Br is approximately 224.02 Da, and for C₁₁H₁₃⁸¹Br is approximately 226.02 Da. Therefore, we expect to see two peaks of roughly equal intensity at m/z 224 and 226.

Predicted Fragmentation Data

The fragmentation of the molecular ion is anticipated to proceed through several high-probability pathways, primarily driven by the formation of stable carbocations. The most significant of these is benzylic cleavage. The predicted major fragment ions are summarized in the table below.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway Description | Relative Abundance (Predicted) |

| 224 | 226 | [C₁₁H₁₃Br]⁺• | Molecular Ion | Moderate |

| 169 | 171 | [C₉H₁₀Br]⁺ | Loss of a propyl radical (•C₃H₅) via benzylic cleavage. | High |

| 145 | - | [C₁₁H₁₃]⁺ | Loss of a bromine radical (•Br). | Moderate |

| 91 | - | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement following benzylic cleavage of the C-C bond and loss of the bromophenyl group. While possible, direct benzylic cleavage is more likely to be the dominant pathway. | Moderate |

| 77 | - | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of a bromine atom from the bromophenyl fragment or further fragmentation.[1] | Low |

| 55 | - | [C₄H₇]⁺ | Allylic cation from the butene chain. | Moderate |

Proposed Fragmentation Pathways

The primary fragmentation pathways for this compound are dictated by the stability of the resulting fragments.

-

Benzylic Cleavage: The bond between the carbon atom adjacent to the phenyl ring (benzylic position) and the rest of the alkyl chain is prone to cleavage. This is because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. This would lead to the formation of a [C₉H₁₀Br]⁺ ion (m/z 169/171), which is expected to be a major peak in the spectrum.

-

Loss of Bromine: The carbon-bromine bond can cleave to release a bromine radical, resulting in a [C₁₁H₁₃]⁺ cation at m/z 145.

-

Allylic Cleavage: The bond beta to the double bond in the butene chain can break, leading to a stable allylic carbocation. This would result in a fragment with m/z 55, [C₄H₇]⁺.

-

Formation of Tropylium Ion: Alkyl-substituted benzene rings often rearrange upon ionization to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[2] This would involve cleavage of the bond between the alkyl chain and the phenyl ring.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of a semi-volatile compound like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and septum.

-

If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transfer to the vial to prevent blockage of the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Caption: A generalized workflow for the GC-MS analysis of a semi-volatile organic compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules. This guide provides a detailed overview of the expected infrared spectrum of 4-(4-Bromophenyl)-2-methyl-1-butene, a compound of interest in synthetic chemistry and potentially in drug discovery scaffolds. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups. This guide also outlines a general experimental protocol for obtaining such a spectrum.

Predicted Infrared Spectroscopy Data

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. These include the vibrations of the p-disubstituted benzene ring, the carbon-carbon double bond of the butene moiety, and various carbon-hydrogen bonds. The predicted quantitative data for the principal IR peaks are summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3030 | Medium | =C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic, CH₃ and CH₂) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (aliphatic, CH₃ and CH₂) |

| ~1070 | Strong | C-Br stretch |

| ~890 | Strong | =C-H bend (out-of-plane, alkene) |

| ~820 | Strong | C-H bend (out-of-plane, p-disubstituted aromatic) |

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed methodology for obtaining the infrared spectrum of a liquid organic compound such as this compound.

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for obtaining high-resolution IR spectra.

2. Sample Preparation (Neat Liquid):

-

Ensure the sample of this compound is pure and free of solvent, as residual solvents will show characteristic peaks in the spectrum.

-

Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

3. Data Acquisition:

-

Set the spectrometer to scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Process the data using the spectrometer's software, which will include Fourier transformation of the interferogram to produce the final spectrum.

4. Data Analysis:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Compare the observed peak positions and intensities with the predicted values and with spectral databases for confirmation of the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical logical workflow for the synthesis and subsequent spectroscopic characterization of a target molecule like this compound.

Caption: Logical workflow for the synthesis and spectroscopic analysis.

CAS number and molecular formula for 4-(4-Bromophenyl)-2-methyl-1-butene

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1-butene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug discovery.

Chemical Identity

This compound is a halogenated aromatic hydrocarbon. Its fundamental identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 138624-01-8[1] |

| Molecular Formula | C₁₁H₁₃Br[1] |

| IUPAC Name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene |

| Synonyms | 4-(4-bromophenyl)-2-methylbut-1-ene, Benzene, 1-bromo-4-(3-methyl-3-buten-1-yl)- |

| Molecular Weight | 225.12 g/mol [1] |

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. The following table summarizes predicted properties from computational models.

| Property | Predicted Value |

| Boiling Point | 257.7 ± 9.0 °C |

| Density | 1.231 ± 0.06 g/cm³ |

| LogP (XLogP3-AA) | 4.6 |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. For the synthesis of this compound, this would involve the reaction of a boronic acid or ester derivative of 2-methyl-1-butene with an excess of a dihalogenated benzene, such as 1,4-dibromobenzene, in the presence of a palladium catalyst and a base.

Representative Experimental Protocol

The following protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions and purification techniques common in organic synthesis.

Materials:

-

1,4-Dibromobenzene

-

(3-Methylbut-3-en-1-yl)boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and Water (solvent system)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent for chromatography)

Reaction Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromobenzene (1.2 equivalents), (3-methylbut-3-en-1-yl)boronic acid pinacol ester (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification Procedure:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic and purification workflow for this compound.

Caption: Synthetic and purification workflow for this compound.

Applications in Research and Drug Development

While this compound itself has no widely reported biological activity, its structural motifs are present in a variety of biologically active molecules and are of significant interest to medicinal chemists.

-

Chemical Intermediate: The primary utility of this compound is as a versatile intermediate in organic synthesis. The bromo-substituent can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the construction of more complex molecular architectures.

-

Fragment for Bioactive Molecules: The 4-bromophenyl group is a common fragment in drug discovery. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. The presence of the bromine atom can influence the pharmacokinetic properties of a molecule and provides a handle for further chemical modification. The alkene moiety can also be functionalized, for example, through dihydroxylation, epoxidation, or hydrogenation, to introduce new functionalities and stereocenters.

Conclusion

This compound is a valuable, though not extensively studied, chemical building block. This guide provides essential information on its identity and predicted properties, along with a representative, chemically sound protocol for its synthesis and purification. Its potential as an intermediate in the synthesis of more complex, biologically active molecules makes it a compound of interest for researchers in organic synthesis and drug discovery. Further experimental validation of its properties and reactivity is warranted to fully explore its synthetic utility.

References

The Bromophenyl Moiety: An In-depth Technical Guide to its Electronic Effects in 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenyl group is a common substituent in medicinal chemistry and materials science, where its electronic properties can significantly influence molecular interactions and reactivity. This technical guide provides a detailed analysis of the electronic effects of the para-bromophenyl group as exemplified by the molecule 4-(4-Bromophenyl)-2-methyl-1-butene. We will delve into the inductive and resonance effects, supported by quantitative data, and provide detailed, representative experimental protocols for the synthesis and characterization of such compounds. This document is intended to serve as a comprehensive resource for researchers in drug development and materials science, offering both theoretical understanding and practical guidance.

Introduction: The Dichotomy of Halogen Substituents

Halogens, as substituents on an aromatic ring, present a fascinating case of competing electronic effects. Their high electronegativity leads to a significant electron-withdrawing inductive effect (-I), while the presence of lone pairs of electrons allows for an electron-donating resonance effect (+R). In the case of bromine, the inductive effect is generally considered to be stronger than its resonance effect, rendering the bromophenyl group as a net electron-withdrawing moiety.[1] This deactivates the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene. However, the resonance donation, although weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.

The specific molecule under consideration, this compound, provides an excellent model to study these effects. The presence of the butene substituent introduces further electronic interplay with the bromophenyl ring system.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The Hammett equation is expressed as:

log(K/K₀) = ρσ

where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant.

Below is a table of Hammett constants for various para-substituted groups, illustrating the relative electronic effect of the bromo substituent.

| Substituent (at para position) | Hammett Constant (σp) |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -Br | 0.23 [2][3] |

| -Cl | 0.23[3] |

| -I | 0.18[3] |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OH | -0.37 |

| -NH₂ | -0.66 |

Table 1: Hammett constants (σp) for selected para-substituents.

As seen in Table 1, the bromo group has a positive σp value, confirming its electron-withdrawing character at the para position.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Br) | ~7.45 | Doublet |

| Aromatic (meta to Br) | ~7.15 | Doublet |

| Vinylic (=CH₂) | ~4.9-5.1 | Multiplet |

| Vinylic (=C(CH₃)-) | ~1.75 | Singlet |

| Allylic (-CH₂-) | ~2.75 | Triplet |

| Methyl (-CH₃) | ~1.05 | Singlet |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~121 |

| Aromatic (CH, ortho to Br) | ~132 |

| Aromatic (CH, meta to Br) | ~130 |

| Aromatic (C-alkene) | ~140 |

| Vinylic (=CH₂) | ~112 |

| Vinylic (=C(CH₃)-) | ~145 |

| Allylic (-CH₂-) | ~40 |

| Methyl (-CH₃) | ~22 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

The electron-withdrawing nature of the bromine atom will deshield the aromatic protons and carbons, leading to downfield shifts compared to the unsubstituted analogue.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible and representative synthetic route can be designed based on established organic chemistry reactions. The following protocols are provided as a guide for researchers.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7][8][9][10]

Protocol:

-

Preparation of the Phosphonium Ylide:

-

To a solution of (3-methylbut-2-en-1-yl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.0 equivalent, 2.5 M in hexanes) dropwise at -78 °C.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78 °C.

-

Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Synthesis via Heck Reaction

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene.[1][11][12][13][14]

Protocol:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 equivalent), 2-methyl-1-butene (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand such as triphenylphosphine (0.1 equivalents).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, for example, triethylamine (2.0 equivalents).

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

-

Visualizing Electronic Effects and Reaction Mechanisms

Graphviz diagrams can be used to illustrate the interplay of electronic effects and to outline reaction workflows.

Figure 1: Interplay of inductive and resonance effects of the bromo substituent on the phenyl ring.

Figure 2: Workflow for the synthesis of this compound via the Wittig reaction.

Conclusion

The electronic effects of the bromophenyl group in this compound are a result of the interplay between a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This results in a net deactivation of the aromatic ring towards electrophilic attack, while still directing substitution to the ortho and para positions. Understanding these fundamental principles is crucial for predicting the reactivity and designing synthetic routes for molecules containing this important structural motif. The provided quantitative data, predicted spectroscopic characteristics, and detailed experimental protocols offer a solid foundation for researchers working with bromophenyl-containing compounds in the fields of drug discovery and materials science.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. global.oup.com [global.oup.com]

- 3. web.viu.ca [web.viu.ca]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. mdpi-res.com [mdpi-res.com]

- 12. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Stereoisomers of 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stereoisomers of 4-(4-Bromophenyl)-2-methyl-1-butene, a compound of interest in synthetic and medicinal chemistry. Due to the presence of a single chiral center, this molecule exists as a pair of enantiomers. This document details the stereochemical properties, potential methods for enantioselective synthesis, and protocols for the separation and characterization of these stereoisomers. Furthermore, it explores the fundamental principles of how stereoisomerism can influence biological activity, a critical consideration in drug development. While specific experimental data for the title compound is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a robust theoretical and practical framework for researchers.

Introduction to Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereochemistry is chirality, derived from the Greek word for 'hand', which refers to a molecule that is non-superimposable on its mirror image. Such non-superimposable mirror images are known as enantiomers.

The primary source of chirality in organic molecules is often the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. The differential interaction of enantiomers with plane-polarized light is a defining characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory (+), while the other will rotate it in a counter-clockwise direction, termed levorotatory (-), to an equal magnitude.[1] A 1:1 mixture of two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out.

In the context of drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2]

Stereoisomers of this compound

The structure of this compound contains a single stereocenter at the fourth carbon atom (C4), which is bonded to four different groups: a hydrogen atom, a 4-bromophenyl group, an ethyl group, and a vinyl group.

Figure 1: Structure of this compound with the chiral center indicated by an asterisk.

Due to this chiral center, this compound can exist as a pair of enantiomers:

-

(R)-4-(4-Bromophenyl)-2-methyl-1-butene

-

(S)-4-(4-Bromophenyl)-2-methyl-1-butene

These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they will exhibit equal but opposite optical rotations and will interact differently with other chiral molecules.

Quantitative Data

| Property | (R)-enantiomer (predicted) | (S)-enantiomer (predicted) | Racemic Mixture |

| Specific Rotation | >[α]D20 = +X° | >[α]D20 = -X° | 0° |

| Boiling Point | Y °C | Y °C | Y °C |

| Melting Point | Z °C | Z °C | < Z °C |

| Solubility (in achiral solvent) | S g/L | S g/L | S g/L |

Note: The values in this table are hypothetical and serve as a template. Actual experimental values would need to be determined.

Experimental Protocols

Proposed Enantioselective Synthesis

The enantioselective synthesis of 4-aryl-2-methyl-1-butenes can be challenging. A potential strategy involves the asymmetric cross-coupling of a racemic secondary Grignard reagent with a vinyl halide, catalyzed by a chiral transition metal complex. Below is a proposed synthetic protocol adapted from methodologies for similar compounds.

Reaction Scheme:

(4-Bromophenyl)acetonitrile → 2-(4-Bromophenyl)propanenitrile → 2-(4-Bromophenyl)propan-1-amine → N-(2-(4-bromophenyl)propyl)acrylamide → this compound

Detailed Protocol:

-

Preparation of 2-(4-Bromophenyl)propanenitrile: To a solution of (4-bromophenyl)acetonitrile in dry THF, add sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Reduction to 2-(4-Bromophenyl)propan-1-amine: The nitrile from the previous step is dissolved in dry diethyl ether and added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in dry diethyl ether at 0 °C. The reaction is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the amine.

-

Amide Formation: The amine is dissolved in dichloromethane and triethylamine (1.5 eq). Acryloyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Hofmann Rearrangement and Elimination: The amide is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) at low temperature. The reaction mixture is then heated to induce the Hofmann rearrangement followed by elimination to yield the desired this compound. The product is purified by distillation under reduced pressure.

Note: This is a proposed synthetic route and would require optimization and experimental validation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of this compound can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Proposed HPLC Method:

-

Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD, is often effective for the separation of aromatic compounds.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio would need to be optimized, for example, starting with 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: UV detection at a wavelength where the 4-bromophenyl group absorbs, for instance, 254 nm.

-

Temperature: The separation can be performed at ambient temperature.

Protocol:

-

Prepare a standard solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may improve peak shape and resolution.

Biological Implications and Signaling Pathways

The differential interaction of enantiomers with biological targets is a cornerstone of pharmacology. While no specific biological activity for this compound has been reported, the principle of chiral recognition can be illustrated through a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR).

Many drugs target GPCRs, which are chiral macromolecules. The binding of a ligand (drug) to a GPCR initiates a signaling cascade. Due to the three-dimensional nature of the binding pocket, one enantiomer (the eutomer) may bind with high affinity and efficacy, leading to a robust biological response. The other enantiomer (the distomer) may bind with lower affinity or not at all, resulting in a weaker or no response.[3]

Below is a conceptual diagram illustrating this principle.

Caption: Differential interaction of enantiomers with a chiral receptor.

This diagram illustrates a logical workflow for how the chirality of a small molecule can lead to different biological outcomes.

Conclusion

The molecule this compound possesses a chiral center, giving rise to a pair of enantiomers. For researchers in drug development, understanding the stereochemical properties of such molecules is crucial. While specific experimental data for this compound is limited, this guide provides a solid foundation based on established principles of stereochemistry and data from analogous compounds. The proposed methods for synthesis and separation offer a starting point for practical investigation. The conceptual illustration of differential biological activity underscores the importance of considering stereoisomerism in the design and development of new therapeutic agents. Further research to isolate and characterize the individual enantiomers of this compound and to evaluate their biological activities is warranted.

References

The Synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2-methyl-1-butene, a potentially valuable intermediate in organic synthesis and drug discovery. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, its structural motif suggests relevance as a building block in the preparation of more complex molecules. This document outlines several plausible and robust synthetic strategies, including the Grignard Reaction, Wittig Reaction, and Suzuki Coupling. Detailed, inferred experimental protocols, and representative characterization data are provided to guide researchers in the practical synthesis of this compound.

Introduction

This guide details three primary, plausible synthetic routes for the preparation of this compound, providing detailed experimental procedures and expected analytical data.

Proposed Synthetic Routes

Several established synthetic methodologies can be applied for the synthesis of this compound. The following sections describe the most probable and efficient pathways.

Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this proposed synthesis, a Grignard reagent is prepared from 4-bromobenzyl bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. A subsequent dehydration step yields the desired alkene.

Wittig Reaction

The Wittig reaction is another cornerstone of C-C double bond formation, offering high regioselectivity. This route involves the preparation of a phosphonium ylide from 4-bromobenzyl bromide and triphenylphosphine. The ylide then reacts with acetone to form the target alkene.

Suzuki Coupling

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon single bonds. In this proposed synthesis, 4-bromobenzyl bromide is coupled with isopropenylboronic acid pinacol ester in the presence of a palladium catalyst and a base to yield the final product.

Experimental Protocols

The following are detailed, inferred protocols for the synthesis of this compound based on the aforementioned routes.

Grignard Reaction Protocol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). The apparatus is flushed with dry nitrogen. A solution of 4-bromobenzyl bromide (1.0 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.

-

Reaction with Isobutyraldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 equiv.) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Dehydration: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude alcohol. The crude alcohol is then dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water.

-

Purification: After completion of the dehydration, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Wittig Reaction Protocol

-

Preparation of Phosphonium Salt: A solution of 4-bromobenzyl bromide (1.0 equiv.) and triphenylphosphine (1.0 equiv.) in toluene is refluxed for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield 4-bromobenzyltriphenylphosphonium bromide.

-

Ylide Generation and Wittig Reaction: The phosphonium salt (1.0 equiv.) is suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78 °C. n-Butyllithium (1.0 equiv., as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C. Acetone (1.1 equiv.) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Suzuki Coupling Protocol

-

Reaction Setup: To a round-bottom flask are added 4-bromobenzyl bromide (1.0 equiv.), isopropenylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Reaction Execution: The flask is evacuated and backfilled with nitrogen three times. A degassed mixture of toluene and water (4:1) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for such reactions.

| Parameter | Grignard Reaction | Wittig Reaction | Suzuki Coupling |

| Reactants | 4-Bromobenzyl bromide, Mg, Isobutyraldehyde | 4-Bromobenzyl bromide, PPh₃, n-BuLi, Acetone | 4-Bromobenzyl bromide, Isopropenylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃ |

| Estimated Yield | 60-70% | 70-80% | 80-90% |

| Reaction Time | 4-6 hours | 24 hours (salt prep) + 12 hours (Wittig) | 12 hours |

| Purification | Column Chromatography | Column Chromatography | Column Chromatography |

Table 1: Comparison of Synthetic Routes

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, 2H), 7.08 (d, 2H), 4.72 (s, 1H), 4.68 (s, 1H), 2.65 (t, 2H), 2.30 (t, 2H), 1.75 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 140.5, 131.5 (2C), 130.0 (2C), 120.0, 110.0, 40.0, 35.0, 22.5 |

| Mass Spectrometry (EI) | m/z (%): 226/224 (M⁺, 50), 145 (100), 117 (40), 91 (30) |

| Appearance | Colorless to pale yellow oil |

Table 2: Representative Characterization Data for this compound

Conclusion

This technical guide has outlined three plausible and efficient synthetic routes for the preparation of this compound. While a definitive historical account of its discovery and synthesis is not prominent in the literature, the methods presented here are based on well-established, reliable chemical transformations. The Grignard, Wittig, and Suzuki coupling reactions all offer viable pathways to this compound, with the Suzuki coupling potentially providing the highest yield. The detailed protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and organic synthesis who may wish to utilize this versatile intermediate in their work. Further research into the applications of this compound, particularly in the context of drug discovery, is warranted.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-(4-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide. The resulting biaryl and substituted aromatic structures are of significant interest in medicinal chemistry and materials science. Biphenyl moieties, for instance, are privileged structures found in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-hypertensive agents.

This document provides detailed application notes and a generalized protocol for the Suzuki cross-coupling reaction of 4-(4-Bromophenyl)-2-methyl-1-butene. This substrate is of particular interest as it allows for the introduction of a functionalized aliphatic chain onto a biphenyl scaffold, offering a versatile platform for the synthesis of novel molecular entities for drug discovery and development. The presence of the butene moiety offers a potential site for further chemical modification, expanding the accessible chemical space.

Data Presentation: Reaction Parameters for Suzuki Cross-Coupling of Aryl Bromides

The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various aryl bromides with phenylboronic acid. These examples, featuring substrates structurally analogous to this compound, can serve as a guide for reaction optimization.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 80 | 16 | 92 |

| 3 | 1-Bromo-4-ethylbenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 88 |

| 4 | 4-Bromobiphenyl | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 6 | 96 |

| 5 | 1-Bromo-4-propylbenzene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.5) | THF/H₂O | 60 | 24 | 85 |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction of this compound.

Caption: General workflow for the Suzuki cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water, degassed

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).

-

Add anhydrous potassium phosphate (2.0 equiv.).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).

-

-

Solvent Addition:

-

Under the inert atmosphere, add anhydrous toluene and degassed deionized water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of the aryl bromide).

-

-

Reaction:

-

The reaction mixture is vigorously stirred and heated to 100 °C in an oil bath.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biphenyl product.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Signaling Pathway/Reaction Mechanism

The catalytic cycle of the Suzuki cross-coupling reaction is a well-established process involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

The Suzuki cross-coupling reaction provides a powerful and versatile method for the synthesis of novel biphenyl derivatives from this compound. The protocol outlined in this document, along with the provided data and workflow, serves as a comprehensive guide for researchers in the pharmaceutical and chemical industries. The resulting products, featuring a biphenyl core with a functionalizable aliphatic chain, are valuable scaffolds for the development of new therapeutic agents and advanced materials. Careful optimization of the reaction conditions, guided by the principles and examples presented herein, will be key to achieving high yields and purity of the desired products.

Application Note: Heck Reaction Protocols for the Arylation of Alkenes using 4-(4-Bromophenyl)-2-methyl-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is invaluable in academic research and the pharmaceutical industry for constructing complex molecular scaffolds.[3][4] This document provides detailed protocols and comparative data for the Heck reaction using 4-(4-Bromophenyl)-2-methyl-1-butene as the aryl bromide component, coupling it with a representative alkene, n-butyl acrylate. The methodologies presented are based on established principles for aryl bromides and are designed to be adaptable for various research applications.[5][6]

Reaction Scheme: The general reaction involves the coupling of this compound with an alkene, such as n-butyl acrylate, in the presence of a palladium catalyst, a base, and a suitable solvent.

General Reaction Scheme for the Heck Coupling

Catalytic Cycle and Experimental Workflow

The mechanism of the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][7] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to yield the product and regenerate the catalyst.[4][8]

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

The general laboratory procedure follows a systematic workflow from preparation to analysis, ensuring reproducibility and safety.

Figure 2. General experimental workflow for the Heck reaction.

Comparative Heck Reaction Protocols

Various conditions can be employed for the Heck reaction, differing in catalyst, base, solvent, and temperature. The choice of protocol can influence reaction time, yield, and sustainability. Below is a summary of potential conditions for the coupling of this compound with n-butyl acrylate.

| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Reference / Basis |

| A: Classical | Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | Et₃N (1.5) | DMF or NMP | 100-120 | 12-24 | General Heck Conditions[1] |

| B: Phosphine-Free | Pd(OAc)₂ (1%) | None | Na₂CO₃ (1.5) | NMP / H₂O (10:1) | 120-140 | 6-18 | Aqueous / Ligand-Free Systems[6] |

| C: Green / MW | Pd EnCat® 40 (0.8%) | None | NaOAc (2.5) | Ethanol | 140 (Microwave) | 0.5 | Green Chemistry Protocols[3][9] |

| D: Phase Transfer | Pd(OAc)₂ (1%) | None | K₂CO₃ (2.0) | Toluene | 110 | 8-16 | Use of PTCs like TBAB |

Note: Yields are substrate-dependent and require experimental optimization. These protocols serve as starting points.

Detailed Experimental Protocol (Protocol A: Classical Conditions)

This section details a standard laboratory procedure for the Heck reaction between this compound and n-butyl acrylate.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

n-Butyl acrylate (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

Triphenylphosphine (PPh₃) (0.04 equiv.)

-

Triethylamine (Et₃N) (1.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) followed by anhydrous DMF (approx. 0.2 M concentration relative to the aryl bromide).

-

Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved.

-

Add n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash it sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

-

Analysis: Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Palladium compounds and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous solvents are flammable. Avoid open flames.

-

Triethylamine has a strong odor and is corrosive. Handle with care.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols: 4-(4-Bromophenyl)-2-methyl-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2-methyl-1-butene is a versatile bifunctional building block in organic synthesis. Its structure incorporates two key reactive sites: a bromo-substituted aromatic ring and a terminal alkene. The aryl bromide functionality is a cornerstone for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The terminal alkene offers a handle for various addition and transformation reactions. This combination makes this compound a valuable precursor for the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthetic applications and detailed protocols for key transformations.

Key Synthetic Applications

The primary utility of this compound stems from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The most relevant applications for this building block include:

-

Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryls, styrenes, and polyolefins.

-

Heck Reaction: Formation of a new carbon-carbon bond by coupling with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.

-

Sonogashira Coupling: Formation of a new carbon-carbon bond by coupling with a terminal alkyne. This method is essential for the synthesis of aryl alkynes and conjugated enynes.

-

Stille Coupling: Formation of a new carbon-carbon bond by coupling with an organotin reagent. While the toxicity of tin reagents is a concern, the Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups.

These reactions allow for the introduction of diverse substituents at the 4-position of the phenyl ring, leading to a wide array of derivatives with potentially interesting biological or material properties.

Experimental Protocols

The following are generalized protocols for the application of this compound in key cross-coupling reactions. These protocols are based on established methodologies for aryl bromides and should be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 4-(4-Arylphenyl)-2-methyl-1-butene

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 138624-01-8 | 225.14 |

| Arylboronic Acid | Varies | Varies |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.49 |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 |

| Toluene | 108-88-3 | 92.14 |

| Water | 7732-18-5 | 18.02 |

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-arylphenyl)-2-methyl-1-butene.

Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used).

Heck Reaction: Synthesis of 4-(4-Vinylphenyl)-2-methyl-1-butene Derivatives

This protocol outlines the palladium-catalyzed coupling of this compound with a terminal alkene.[1][2]

Reaction Scheme:

References

Applications of 4-(4-Bromophenyl)-2-methyl-1-butene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct experimental data on the medicinal chemistry applications of 4-(4-Bromophenyl)-2-methyl-1-butene is not extensively available in public literature. However, an analysis of its structural components—the 4-bromophenyl group, the methyl group, and the butene linker—suggests its potential as a valuable scaffold in drug discovery. The 4-bromophenyl moiety is a common feature in bioactive compounds, offering a site for synthetic modification and contributing to target engagement. The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can significantly enhance potency and improve pharmacokinetic properties. This document provides a detailed overview of the potential applications of this compound based on the established roles of its constituent functional groups, along with generalized protocols for its synthesis and biological evaluation.

Introduction: The Potential of the this compound Scaffold

The this compound scaffold integrates three key structural features that are highly relevant in medicinal chemistry:

-

The 4-Bromophenyl Group: This moiety is frequently incorporated into drug candidates. The bromine atom can act as a halogen bond donor, influencing binding affinity to biological targets. Furthermore, it serves as a crucial synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR). Compounds containing the 4-bromophenyl group have shown a wide range of biological activities, including as endothelin receptor antagonists and antimicrobial agents.[1][2]

-

The "Magic Methyl" Group: The strategic placement of a methyl group can have a profound impact on a molecule's biological profile. This "magic methyl" effect can enhance binding affinity by occupying small hydrophobic pockets in a target protein, improve metabolic stability by blocking sites of metabolism, and favorably alter the compound's conformation.[3][4] The methyl group in this compound could potentially play such a role.

-

The Butene Linker: The four-carbon chain provides a flexible spacer between the aromatic ring and the terminal double bond. This linker allows the molecule to adopt various conformations, which can be crucial for optimal interaction with a biological target. The terminal alkene also presents a site for further chemical derivatization.

A closely related compound, 4-(4-Bromophenyl)but-1-ene, is recognized as a valuable pharmaceutical intermediate, underscoring the utility of this general structure in the synthesis of active pharmaceutical ingredients (APIs).[5]

Potential Therapeutic Applications

Given the prevalence of the 4-bromophenyl moiety in bioactive compounds, derivatives of this compound could be explored for a variety of therapeutic areas. A logical starting point for screening would be in oncology and infectious diseases, where halogenated phenyl groups are common.

Anticancer Activity

Many anticancer agents feature substituted aromatic rings. The 4-bromophenyl group could contribute to interactions with key oncogenic proteins. A hypothetical mechanism of action could involve the inhibition of protein kinases, a common strategy in cancer therapy.

Antimicrobial Activity

The lipophilic nature of the 4-bromophenyl group can facilitate the passage of the molecule through microbial cell membranes. The scaffold could be derivatized to target essential microbial enzymes or processes.

Data Presentation: Hypothetical Screening Data

While no specific quantitative data for this compound is available, the following table template can be used to summarize data from a primary biological screening campaign.

| Compound ID | Structure | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| LEAD-001 | This compound | Kinase X | 5.2 | >50 | >9.6 |

| LEAD-002 | Derivative 1 | Kinase X | 1.8 | >50 | >27.8 |

| LEAD-003 | Derivative 2 | Kinase X | 0.9 | 45 | 50 |

| Control | Standard Inhibitor | Kinase X | 0.1 | 20 | 200 |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.

General Synthetic Protocol for this compound Derivatives